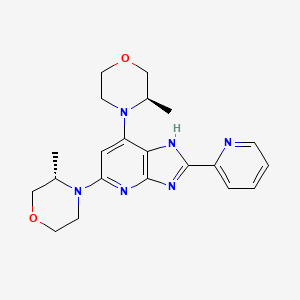
Chitinase-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitinase-IN-5 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in batch or continuous flow reactors. The process includes the purification of the final product using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Chitinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Chitinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of chitinase enzymes and to develop new chitinase inhibitors.
Biology: Employed in research on the role of chitinase in various biological processes, including fungal cell wall degradation and insect exoskeleton formation.
Medicine: Investigated for its potential use in treating diseases caused by chitinase-producing pathogens, such as fungal infections and asthma.
Industry: Utilized in the development of biopesticides and other agricultural products to control pests and pathogens that rely on chitinase for survival.
Wirkmechanismus
Chitinase-IN-5 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms. The molecular targets of this compound include the catalytic residues of chitinase, which are essential for the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Allosamidin: Another chitinase inhibitor with a similar mechanism of action.
Argifin: A natural product that inhibits chitinase activity.
Cyclopentylamine: A synthetic chitinase inhibitor.
Uniqueness of Chitinase-IN-5: this compound is unique due to its high potency and selectivity for chitinase enzymes. It has been shown to be more effective than other inhibitors in various experimental settings, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H21ClFN7 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)diazenyl]-6-N-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C20H21ClFN7/c1-28(2)19-17(27-26-16-9-5-13(21)6-10-16)18(24-20(25-19)29(3)4)23-15-11-7-14(22)8-12-15/h5-12H,1-4H3,(H,23,24,25) |
InChI-Schlüssel |
PSUKURQOUZDNMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


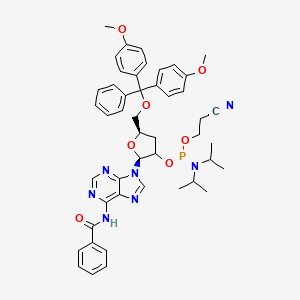

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
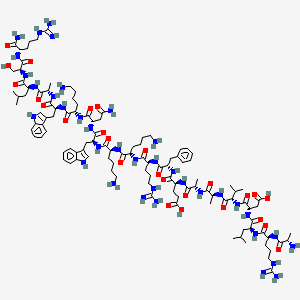
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
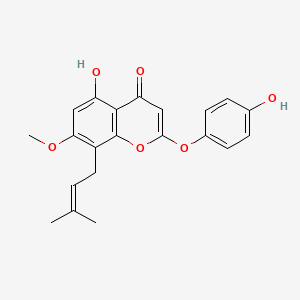



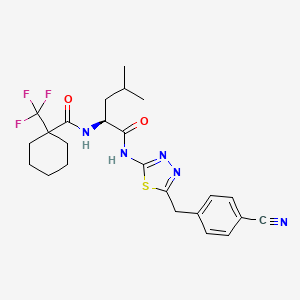
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
